molecular formula C25H29NO6 B8254138 (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpentoxy)-4-oxobutanoic acid

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpentoxy)-4-oxobutanoic acid

Cat. No.: B8254138
M. Wt: 439.5 g/mol
InChI Key: HCHNJPUBNRALPB-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpentoxy)-4-oxobutanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpentoxy)-4-oxobutanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride.

    Formation of the Butanoic Acid Derivative: The protected amino acid is then reacted with 4-methylpentanol under esterification conditions to form the butanoic acid derivative.

    Final Product Formation: The final step involves the oxidation of the ester to form the desired this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the reactions.

    Purification: Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ester group.

    Reduction: Reduction reactions can be performed to convert the ester group back to an alcohol.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Removal of the Fmoc group yields the free amine.

Scientific Research Applications

Chemistry

In chemistry, (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpentoxy)-4-oxobutanoic acid is used in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions.

Biology

In biological research, this compound is used to study protein interactions and functions. The protected amino acid can be incorporated into peptides and proteins for various assays.

Medicine

In medicine, the compound is used in the development of peptide-based drugs. The Fmoc protection allows for the synthesis of complex peptides that can be used as therapeutic agents.

Industry

Industrially, this compound is used in the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpentoxy)-4-oxobutanoic acid involves the protection of the amino group by the Fmoc group. This protection prevents the amino group from participating in unwanted reactions during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled synthesis of peptides.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-(tert-Butoxycarbonylamino)-4-(4-methylpentoxy)-4-oxobutanoic acid: This compound uses a tert-butoxycarbonyl (Boc) group for protection instead of the Fmoc group.

    (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-ethylpentoxy)-4-oxobutanoic acid: This compound has a similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpentoxy)-4-oxobutanoic acid lies in its use of the Fmoc group for protection. The Fmoc group is advantageous due to its stability under acidic conditions and its easy removal under basic conditions, making it ideal for peptide synthesis.

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpentoxy)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6/c1-16(2)8-7-13-31-24(29)22(14-23(27)28)26-25(30)32-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21-22H,7-8,13-15H2,1-2H3,(H,26,30)(H,27,28)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHNJPUBNRALPB-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCOC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCOC(=O)[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.